Product packaging for Bromo-2,6-naphthalenedicarboxylic acid(Cat. No.:)

Bromo-2,6-naphthalenedicarboxylic acid

Cat. No.: B8450224
M. Wt: 295.08 g/mol
InChI Key: FMOUJOOWTROKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromo-2,6-naphthalenedicarboxylic acid is a specialized chemical building block derived from 2,6-naphthalenedicarboxylic acid (NDA), a compound well-known for its role in synthesizing high-performance polymers like polyethylene naphthalate (PEN) . The introduction of a bromine atom creates a versatile intermediate for further functionalization, particularly in constructing complex molecular architectures such as Metal-Organic Frameworks (MOFs) . Zr-based MOFs utilizing naphthalene-2,6-dicarboxylic acid linkers have demonstrated significant promise in applications like solar light-driven photoelectrocatalytic disinfection, showcasing the potential of this compound family in environmental technology . Furthermore, naphthalene-based structural analogs have been investigated as potent inhibitors of lactate dehydrogenase (LDH) in parasites like Babesia microti , indicating potential value in developing novel anti-parasitic agents . The bromine substituent enhances the utility of this compound in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds essential for drug discovery and material science. Researchers can leverage this compound to develop new covalent organic frameworks, polymer modifiers, and bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the relevant safety data sheet (SDS) before handling. The CAS number for the precise isomer will be confirmed upon sourcing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrO4 B8450224 Bromo-2,6-naphthalenedicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrO4

Molecular Weight

295.08 g/mol

IUPAC Name

1-bromonaphthalene-2,6-dicarboxylic acid

InChI

InChI=1S/C12H7BrO4/c13-10-8-3-2-7(11(14)15)5-6(8)1-4-9(10)12(16)17/h1-5H,(H,14,15)(H,16,17)

InChI Key

FMOUJOOWTROKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C(=O)O)C=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of Bromo 2,6 Naphthalenedicarboxylic Acid

Incidental Formation during Liquid-Phase Oxidation Processes

The primary industrial route to 2,6-naphthalenedicarboxylic acid (2,6-NDA), a valuable monomer for high-performance polyesters, involves the liquid-phase air oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN). google.comresearchgate.net It is within this process that Bromo-2,6-naphthalenedicarboxylic acid often arises as a significant impurity. google.com

The liquid-phase oxidation of 2,6-DMN is typically catalyzed by a system containing heavy metals, most commonly cobalt and manganese, in combination with a bromine source. google.comresearchgate.net The reaction is generally carried out in an aliphatic carboxylic acid solvent, such as acetic acid. google.comepo.org

The bromine component, which can be introduced as hydrobromic acid, sodium bromide, or organic bromine compounds like tetrabromoethane, plays a critical role as a promoter in the catalytic cycle. epo.org It facilitates the generation of free radicals, which are essential for the oxidation of the methyl groups on the naphthalene (B1677914) ring to carboxylic acid groups. While this catalytic system is effective for producing 2,6-NDA, the presence of reactive bromine species under the harsh oxidation conditions inevitably leads to a competing side reaction: the bromination of the aromatic naphthalene ring. google.com This results in the formation of this compound (BrNDA) and other brominated impurities, which can be difficult to separate from the final product. google.com

The bromination of the naphthalene ring during the oxidation of 2,6-DMN is believed to occur via an electrophilic aromatic substitution mechanism. Under the high-temperature and high-pressure conditions of the oxidation reaction, the bromine source can generate electrophilic bromine species. These electrophiles are attracted to the electron-rich naphthalene ring system.

The naphthalene nucleus is significantly more reactive towards electrophilic substitution than benzene. quora.comyoutube.com The attack of the electrophile on the naphthalene ring forms a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in a bromo-substituted naphthalene derivative. This bromination can occur at various stages of the oxidation process, acting on 2,6-dimethylnaphthalene, intermediate oxidation products, or the final 2,6-naphthalenedicarboxylic acid.

The formation of this compound as an impurity is highly dependent on the specific reaction parameters. Industrial processes are therefore carefully optimized to maximize the yield of 2,6-NDA while minimizing ring bromination and other side reactions like the formation of trimellitic acid. google.com Key parameters include:

Catalyst Composition: The relative concentrations and ratios of cobalt, manganese, and bromine are critical. The total amount of cobalt and manganese is typically kept high to ensure efficient oxidation, while the bromine concentration is carefully controlled to be effective as a promoter without causing excessive bromination. google.comepo.org

Reaction Temperature: The oxidation is typically conducted at elevated temperatures, for instance, between 188°C and 216°C (370°F to 420°F). google.com While higher temperatures increase the reaction rate, they can also promote side reactions, including the degradation of the solvent and increased formation of brominated byproducts. epo.org

Pressure: The reaction is carried out under high pressure to maintain the solvent in the liquid phase at the required temperatures. google.comgoogle.com Pressures can range from 5 to 80 bar. google.com

Solvent: Acetic acid is a common solvent. The use of acetic acid-water mixtures has also been explored to potentially inhibit further oxidation of intermediates. researchgate.net

The table below summarizes the typical process parameters and their influence on the reaction.

ParameterTypical RangeEffect on this compound Formation
Temperature 180°C - 220°C epo.orgHigher temperatures can increase the rate of ring bromination.
Pressure 10 - 60 bar google.comSufficient pressure is needed to maintain the liquid phase.
Catalyst Co/Mn/Br System google.comBromine concentration is a direct factor; higher levels increase bromination.
Solvent Acetic Acid epo.orgThe solvent must be stable under oxidation conditions.

Dedicated Synthetic Strategies for this compound

Beyond its incidental formation, this compound can also be the target of dedicated synthetic efforts, typically by building upon pre-functionalized naphthalene precursors.

The direct bromination of 2,6-naphthalenedicarboxylic acid presents a significant chemical challenge. The two carboxylic acid groups are strongly electron-withdrawing, which deactivates the aromatic ring system towards electrophilic substitution. Consequently, forcing a bromine atom onto the ring would likely require harsh reaction conditions, such as high temperatures and the use of powerful Lewis acid catalysts. Such methods often suffer from low yields and a lack of regioselectivity, potentially producing a mixture of isomers that are difficult to separate.

Linear synthetic sequences, where a precursor molecule is modified step-by-step, are more common and controllable routes to this compound and its derivatives. These strategies involve introducing the bromine atom at an earlier stage of the synthesis before the installation or completion of the carboxylic acid functional groups.

One viable strategy involves the oxidation of a pre-brominated dialkylnaphthalene. For example, a synthetic route has been described for 6-bromo-2-naphthalenecarboxylic acid methyl ester, which involves the liquid-phase air oxidation of 2-bromo-6-methylnaphthalene. google.com This precursor itself can be synthesized from the readily available 2-hydroxy-6-methylnaphthalene. google.com A subsequent oxidation or hydrolysis step would yield the target dicarboxylic acid.

Another approach utilizes Sandmeyer-type reactions on amino-naphthalene precursors. A process for producing 6-bromo-2-naphthoic acid starts with 6-hydroxy-2-naphthoic acid, which is converted to 6-amino-2-naphthoic acid. google.com The amino group is then transformed into a diazonium salt, which is subsequently reacted with a copper bromide source to install the bromine atom, yielding 6-bromo-2-naphthoic acid in high yield. google.com This intermediate could then be further elaborated to the dicarboxylic acid.

The following table outlines some precursor-based synthetic approaches.

Starting MaterialKey Transformation(s)Intermediate/Final Product
2-Bromo-6-methylnaphthaleneLiquid-phase air oxidation google.com6-Bromo-2-naphthalenecarboxylic acid google.com
6-Amino-2-naphthoic acidDiazotization, followed by reaction with copper bromide google.com6-Bromo-2-naphthoic acid google.com
2-Hydroxy-6-methylnaphthaleneBromination, then oxidation google.com6-Bromo-2-naphthalenecarboxylic acid methyl ester google.com

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the optimization of reaction conditions for the targeted synthesis of "this compound."

The existing research primarily focuses on two related, but distinct, areas:

The synthesis and optimization of 2,6-naphthalenedicarboxylic acid (the non-brominated parent compound). Extensive literature details the optimization of this process, typically involving the liquid-phase oxidation of dialkylnaphthalenes. Studies investigate the effects of catalysts (often combinations of cobalt, manganese, and bromine sources), temperature, pressure, and solvents to maximize yield and purity.

The synthesis of 6-bromo-2-naphthoic acid (a brominated mono-carboxylic acid). Detailed procedures for its multi-step synthesis are available, with specified conditions for each reaction step.

However, scholarly articles or patents providing data on the targeted synthesis of a naphthalene ring substituted with both a bromine atom and two carboxylic acid groups at the 2 and 6 positions, and the subsequent optimization of these reaction conditions, could not be located. Therefore, the following sections on synthetic methodologies and the optimization of reaction conditions for "this compound" cannot be provided.

Chemical Reactivity and Derivatization Strategies of Bromo 2,6 Naphthalenedicarboxylic Acid

Transformations of Carboxylic Acid Functional Groups

The two carboxylic acid moieties on the naphthalene (B1677914) core are the primary sites for derivatization through classical carboxyl-group chemistry. These transformations are essential for creating esters, amides, and other derivatives with tailored properties.

Esterification is a common and crucial reaction for modifying Bromo-2,6-naphthalenedicarboxylic acid. The conversion of the carboxylic acid groups into esters, such as the dimethyl ester, is often performed to improve solubility and to protect the acid functionality during subsequent reactions involving the bromine atom. google.com

Methyl esterification can be effectively achieved using an acid catalyst in a methanol (B129727) solvent. google.com Studies have explored various catalysts to optimize this process. For the related 2,6-naphthalenedicarboxylic acid, ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) have been identified as effective catalysts for esterification with methanol under specific temperature and pressure conditions. researchgate.net Amidation, the reaction with amines to form amides, is another key derivatization. For instance, 6-bromo-2-naphthoic acid can be converted to its corresponding amide by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an appropriate amine. echemi.com

Reaction TypeReactantsCatalyst/ReagentSolventConditionsProductYield
Esterification6-Bromo-2-naphthalenecarboxylic acid, MethanolAcid CatalystMethanolHeatingMethyl 6-bromo-2-naphthoate90.1 mol% google.com
Esterification (related compound)2,6-Naphthalenedicarboxylic acid, MethanolAmmonium MolybdateN/A190°C researchgate.netDimethyl 2,6-naphthalateHigh researchgate.net
Saponification (Amide Synthesis Precursor)Methyl 6-bromo-2-naphthoate, LiOHN/ATHF, Ethanol, Water50°C, 16 hours6-Bromo-2-naphthalenecarboxylic acidN/A echemi.com

The carboxylic acid groups can be readily converted into more reactive intermediates like acid halides and anhydrides. The formation of an acid chloride, typically by reacting the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, creates a highly electrophilic center. This activated intermediate is not usually isolated but is used directly in subsequent reactions, most notably for the synthesis of esters and amides under mild conditions. The formation of anhydrides, either intramolecularly (if sterically feasible) or intermolecularly, provides another pathway for activating the carboxyl group for further functionalization.

Reactivity of the Bromine Substituent for Further Functionalization

The carbon-bromine bond on the naphthalene ring is a key site for introducing structural diversity through substitution and coupling reactions. The bromine atom serves as a versatile leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom. In this type of reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the substitution of the halide. libretexts.org The success of SNAr reactions on aryl halides is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups, such as the two carboxylic acid functions on the this compound backbone, activates the ring system towards nucleophilic attack. This activation facilitates the displacement of the bromide by various nucleophiles, such as alkoxides, amines, or thiolates, providing a direct method for introducing new functional groups. libretexts.org

Metal-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing the bromine position on the naphthalene scaffold. nih.gov These reactions allow for the precise formation of C-C bonds under relatively mild conditions. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making aryl bromides excellent substrates. nrochemistry.com

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures and has been applied to bromo-naphthalene scaffolds to synthesize a variety of substituted naphthalenes. nih.govrsc.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

Sonogashira Coupling : The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is the most common way to form C(sp²)–C(sp) bonds and is instrumental in synthesizing arylalkynes and conjugated enynes. organic-chemistry.org The reaction proceeds under mild, often room-temperature, conditions. nrochemistry.com

Heck Reaction : The Heck reaction is a palladium-catalyzed process that forms a C-C bond between the aryl bromide and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a cornerstone of organic synthesis for the arylation of olefins and typically results in the formation of the trans isomer with high selectivity. organic-chemistry.orgresearchgate.net

Reaction TypeCoupling PartnerCatalyst SystemBaseGeneral Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Ligands (e.g., PCy₃, XPhos)Carbonate (e.g., Cs₂CO₃) or PhosphateAryl-Naphthalene
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt (e.g., CuI)Amine (e.g., Diisopropylamine)Alkynyl-Naphthalene
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂), Ligands (e.g., Phosphines)Carbonate (e.g., K₂CO₃) or AmineAlkenyl-Naphthalene

The carbon-bromine bond can be cleaved through reductive processes to yield the debrominated 2,6-naphthalenedicarboxylic acid. This transformation, known as hydrodebromination or proto-debromination, can be achieved using various methods. One approach involves treatment with organolithium reagents, such as n-butyllithium, which can lead to the removal of the bromine substituent. cardiff.ac.uk Another pathway is through electrochemical reduction, where a one-electron reduction of the bromo-naphthalene derivative yields a transient radical anion. This intermediate can then undergo cleavage of the C-Br bond to form a bromide anion and a naphthalene radical, which is subsequently protonated. mdpi.com

Selective Modifications of the Naphthalene Core

The inherent reactivity of the this compound scaffold allows for selective modifications at both the peripheral bromine and carboxylic acid functionalities, as well as the aromatic core itself. Strategic manipulation of the naphthalene system through functionalization and modulation of its degree of saturation opens avenues to a diverse range of novel molecular architectures with tailored properties.

Regioselective Aromatic Functionalization

The bromine atom on the naphthalene core of this compound serves as a versatile handle for a variety of regioselective functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the naphthalene framework. To facilitate these reactions, the carboxylic acid groups are often converted to their corresponding esters, such as dimethyl bromo-2,6-naphthalenedicarboxylate, to enhance solubility in organic solvents and prevent interference from the acidic protons.

Prominent among these methods is the Suzuki-Miyaura coupling, which involves the reaction of the bromo-naphthalene derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of C-C bonds and allows for the introduction of various aryl, heteroaryl, or vinyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Another key regioselective functionalization method is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-naphthalene scaffold with a primary or secondary amine. This reaction is of significant importance for the synthesis of arylamines. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by a base to form an amido complex, and then reductive elimination. The choice of phosphine (B1218219) ligands is crucial for the success of both Suzuki-Miyaura and Buchwald-Hartwig reactions, with sterically hindered and electron-rich ligands often providing the best results.

The following tables provide illustrative examples of the reaction conditions typically employed for these cross-coupling reactions on bromo-aromatic substrates, which are applicable to the this compound framework.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ParameterConditionRole
CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the C-C bond formation
LigandPPh₃, SPhos, XPhosStabilizes the palladium center and influences reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
SolventToluene, Dioxane, DMFSolubilizes reactants and facilitates the reaction
Temperature80-120 °CProvides the necessary activation energy
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
ParameterConditionRole
CatalystPd₂(dba)₃, Pd(OAc)₂Catalyzes the C-N bond formation
LigandBINAP, Xantphos, RuPhosCrucial for efficient catalytic turnover
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Facilitates the deprotonation of the amine
SolventToluene, DioxaneProvides an inert reaction medium
Temperature80-110 °CDrives the reaction to completion

Hydrogenation/Dehydrogenation Studies of the Naphthalene System

The aromaticity of the naphthalene core in this compound can be modified through hydrogenation and dehydrogenation reactions, leading to partially or fully saturated ring systems. These transformations can significantly alter the three-dimensional structure and electronic properties of the molecule.

Hydrogenation of the naphthalene system typically requires the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃), under a hydrogen atmosphere. The reaction proceeds in a stepwise manner, with the initial reduction of one of the aromatic rings to form a tetralin (tetrahydronaphthalene) derivative. Further hydrogenation can lead to the formation of a decalin (decahydronaphthalene) system.

The regioselectivity and extent of hydrogenation are influenced by the nature of the substituents on the naphthalene core. The presence of electron-withdrawing groups, such as the carboxylic acid moieties in this compound, can deactivate the ring towards hydrogenation, often requiring more forcing reaction conditions (higher pressures and temperatures). The bromine substituent may also be susceptible to hydrodebromination under certain catalytic conditions, leading to the formation of the corresponding debrominated saturated product. The choice of catalyst and reaction conditions is therefore critical to achieve selective hydrogenation of the naphthalene core while preserving the other functional groups.

Conversely, dehydrogenation (aromatization) of a partially hydrogenated this compound derivative, such as a brominated tetralin-2,6-dicarboxylic acid, can be achieved to restore the aromatic naphthalene system. This is typically accomplished by heating with a catalyst such as palladium on carbon in the presence of a hydrogen acceptor or under an inert atmosphere at elevated temperatures.

The table below summarizes common catalytic systems and conditions for the hydrogenation of naphthalene derivatives.

Table 3: Catalytic Systems for the Hydrogenation of Naphthalene Derivatives
CatalystTypical ConditionsProduct Selectivity
Pd/CH₂ (1-50 atm), 25-100 °C, Ethanol/Acetic AcidGenerally selective for tetralin derivatives
PtO₂ (Adam's catalyst)H₂ (1-5 atm), 25 °C, Acetic AcidCan lead to complete saturation to decalin derivatives
Rh/Al₂O₃H₂ (50-100 atm), 50-150 °C, HeptaneHighly active, may require careful control for selectivity
Raney NickelH₂ (50-100 atm), 100-200 °C, EthanolOften used for complete saturation, risk of side reactions

Coordination Chemistry of Bromo 2,6 Naphthalenedicarboxylic Acid As a Ligand

Ligand Design Principles and Coordination Modes

The rational design of MOFs relies on a fundamental understanding of the coordination behavior of the organic linkers. The geometry, connectivity, and electronic properties of the ligand dictate the topology and, consequently, the physical and chemical properties of the final material.

The carboxylate groups of Bromo-2,6-naphthalenedicarboxylic acid can adopt various binding modes when coordinating to metal centers. These binding topologies are crucial in determining the dimensionality and structure of the resulting coordination polymer. Common coordination modes for carboxylate ligands include monodentate, bidentate (chelating or bridging), and more complex bridging modes.

The choice of the binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of other coordinating species. For instance, in the context of zinc proteins, the energy difference between monodentate and bidentate coordination of a carboxylate group can be small and is often influenced by hydrogen-bond interactions with other ligands. nih.gov In the case of 2,6-naphthalenedicarboxylic acid, it can act as a tetrakis(monodentate) unit, linking pairs of metal atoms to form a robust framework. psu.edu The rigid nature of the naphthalene (B1677914) backbone ensures that the carboxylate groups are held at a fixed distance, which is a desirable feature for the construction of porous materials with predictable structures.

Coordination ModeDescriptionImpact on Geometry
Monodentate A single oxygen atom of the carboxylate group binds to a metal center.Can lead to more open and flexible framework structures.
Bidentate Chelating Both oxygen atoms of the same carboxylate group bind to a single metal center.Results in the formation of a stable five-membered ring, influencing local geometry.
Bidentate Bridging Each oxygen atom of the carboxylate group binds to a different metal center.Promotes the formation of one-dimensional chains or higher-dimensional networks.
Tetrakis(monodentate) Each of the four oxygen atoms from the two carboxylate groups binds to a different metal center.Can lead to highly connected and robust three-dimensional frameworks. psu.edu

The introduction of a bromine atom onto the naphthalene backbone at the 2-position significantly influences the electronic properties of the ligand. Bromine is an electron-withdrawing group, which can affect the acidity of the carboxylic acid protons and the electron density on the carboxylate oxygen atoms. This, in turn, can modulate the strength of the metal-carboxylate bonds.

Furthermore, the presence of the bromine atom can introduce additional non-covalent interactions, such as halogen bonding, which can play a crucial role in directing the self-assembly of the framework and influencing the packing of the final structure. The polarizability of the bromine atom can also enhance interactions with certain guest molecules within the pores of a MOF. doi.org While the direct influence of a bromo substituent on the coordination of 2,6-naphthalenedicarboxylic acid is not extensively documented, studies on other brominated ligands in MOFs have shown that bromine functionalization can enhance adsorption selectivity for certain gases. doi.org

Metal-Organic Frameworks (MOFs) Incorporating this compound

The use of this compound as a linker in MOF synthesis is a promising strategy for creating materials with tailored properties. The rigid and well-defined geometry of the ligand, combined with the functional handle provided by the bromine atom, allows for the construction of diverse and functional frameworks.

The solvothermal method is a widely employed technique for the synthesis of MOFs. This method involves heating a mixture of the metal salt and the organic linker in a suitable solvent in a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that can influence the crystalline phase and morphology of the resulting MOF.

For the synthesis of MOFs based on naphthalenedicarboxylic acids, N,N-dimethylformamide (DMF) is a commonly used solvent. rsc.orgrsc.org The synthesis of MOFs with 2,6-naphthalenedicarboxylic acid has been achieved with various metal ions, including lanthanides, yttrium, and iron, often under solvothermal or microwave-assisted conditions. nih.govfrontiersin.orgresearchgate.netresearchgate.net It is anticipated that similar synthetic strategies can be applied for the bromo-functionalized analogue. The design principles for these MOFs involve selecting metal clusters or ions that will coordinate with the carboxylate groups to form desired network topologies.

Metal IonSynthetic MethodSolventResulting MOF Type
Lanthanides (La, Nd, Eu, Gd)SolvothermalDMF3D frameworks with diverse topologies rsc.orgrsc.org
Yttrium (Y)Solvothermal/MicrowaveDMFMultiple distinct 3D frameworks nih.govfrontiersin.org
Iron (Fe)Solvothermal/MicrowaveNot specifiedNanocrystalline MOFs researchgate.net
Gallium (Ga)SolvothermalNot specifiedDense coordination polymer rsc.orgnih.gov

MOFs based on the parent 2,6-naphthalenedicarboxylic acid ligand exhibit a wide range of architectures and topologies. For example, lanthanide-based MOFs with this linker have been shown to form three-dimensional frameworks with varying coordination numbers and geometries for the metal ions. rsc.orgrsc.org The use of coordination modulators in the synthesis of yttrium-based MOFs with 2,6-naphthalenedicarboxylate has led to the isolation of six different structures, demonstrating the rich structural diversity achievable with this ligand. nih.govfrontiersin.org The introduction of a bromine substituent is expected to modify these structures, potentially leading to new topologies or influencing the interpenetration of frameworks.

The bromine atom in this compound can play a significant role in both the intramolecular and intermolecular interactions within the MOF structure. The steric bulk of the bromine atom can influence the relative orientation of the linkers during the self-assembly process, thereby directing the formation of a specific framework topology.

Coordination Polymers (CPs) and Discrete Coordination Complexes of this compound

Self-Assembly of One-Dimensional and Two-Dimensional Coordination Polymers

No research findings on the self-assembly of one- or two-dimensional coordination polymers involving this compound as a ligand are available in the searched scientific literature.

Formation of Zero-Dimensional Oligomeric and Monomeric Coordination Complexes

There is no available data or research on the formation of zero-dimensional oligomeric or monomeric coordination complexes with this compound.

Impact of Metal Ion Identity and Reaction Conditions on Coordination Network Formation

Specific studies detailing the impact of different metal ions or reaction conditions on the formation of coordination networks with this compound could not be found.

Supramolecular Chemistry and Non Covalent Interactions of Bromo 2,6 Naphthalenedicarboxylic Acid

Hydrogen Bonding Networks Mediated by Carboxylic Acid Groups

The two carboxylic acid groups on the bromo-2,6-naphthalenedicarboxylic acid molecule are powerful mediators of self-assembly through hydrogen bonding. In the solid state, carboxylic acids typically form robust, cyclic dimers through a pair of O-H···O hydrogen bonds. This highly directional and predictable interaction is a cornerstone of crystal engineering. For this compound, it is anticipated that these dimeric synthons will be a dominant feature in its crystal packing, linking molecules into one-dimensional chains or tapes. The O···O distances in such dimers are typically in the range of 2.6 to 2.7 Å, indicating strong hydrogen bonds. These chains can then further assemble through other non-covalent interactions. In the crystal structure of 2,3-naphthalenedicarboxylic acid, a related isomer, the molecules are linked by hydrogen bonds between the acid groups, forming stacks. nih.gov Similarly, in 5-bromo-2-(phenylamino)benzoic acid, pairwise O-H···O hydrogen bonds lead to the formation of carboxylic acid inversion dimers. rsc.org

Interaction Type Typical Donor-Acceptor Typical Distance (Å) Energy (kcal/mol)
Carboxylic Acid DimerO-H···O2.6 - 2.710 - 20
C-H···OC-H···O=C3.0 - 3.51 - 4

Halogen Bonding Interactions Involving the Bromine Substituent

The bromine atom on the naphthalene (B1677914) core introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as a Lewis acid. The region of positive electrostatic potential on the bromine atom, known as the σ-hole, can interact favorably with Lewis bases such as the oxygen atoms of the carboxylic acid groups or even another bromine atom. nih.gov In the crystal structure of 4-bromobenzoic acid, Br···Br type II halogen bonds contribute to the formation of zig-zag patterns of dimeric units. conicet.gov.ar For this compound, it is plausible that C-Br···O=C halogen bonds could form, linking the hydrogen-bonded chains into two- or three-dimensional networks. The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms. The strength of the halogen bond follows the trend I > Br > Cl > F. rsc.org

Interaction Type Typical Donor-Acceptor Typical Distance (Å) Energy (kcal/mol)
Halogen BondC-Br···O2.9 - 3.23 - 7
Halogen BondC-Br···Br3.3 - 3.61 - 5

Aromatic π-π Stacking Interactions of the Naphthalene Core

The large, electron-rich naphthalene core of this compound facilitates π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial in the packing of aromatic molecules. In the solid state, naphthalene rings often adopt a parallel-displaced or T-shaped arrangement to maximize attractive forces and minimize repulsion. The centroid-to-centroid distance in parallel-displaced naphthalene dimers is typically around 3.4-3.8 Å. ic.ac.uk The presence of the electron-withdrawing bromine and carboxylic acid substituents can modulate the electron density of the aromatic system, potentially influencing the strength and geometry of these π-π stacking interactions. For instance, studies on substituted naphthalenes have shown that substituents can significantly affect the stacking arrangement.

Interaction Type Typical Arrangement Centroid-to-Centroid Distance (Å) Energy (kcal/mol)
π-π StackingParallel-displaced3.4 - 3.82 - 5
π-π StackingT-shaped4.5 - 5.51 - 3

Synergistic Effects of Multiple Non-Covalent Interactions in Directed Assembly

The true elegance of the supramolecular chemistry of this compound lies in the synergistic interplay of hydrogen bonding, halogen bonding, and π-π stacking. These interactions are not merely additive; their cooperation and competition direct the self-assembly process with a high degree of precision. For example, the strong carboxylic acid dimers can form one-dimensional chains, which are then organized into layers through weaker but numerous C-Br···O halogen bonds and C-H···O hydrogen bonds. These layers can then be further stabilized by π-π stacking between the naphthalene cores of adjacent layers. The directionality of both hydrogen and halogen bonds provides a framework, while the less directional π-π stacking and van der Waals forces contribute to efficient space-filling. The balance between these interactions can be subtle, and slight changes in the molecular environment can lead to different packing arrangements, a phenomenon known as polymorphism. Research on systems with competing hydrogen and halogen bond donors has shown that the resulting supramolecular architecture is a delicate balance of the strengths and geometric preferences of these interactions. ic.ac.uk

Design and Investigation of Ordered Supramolecular Architectures (e.g., Cocrystals, Self-Assembled Monolayers)

The predictable and robust nature of the non-covalent interactions involving this compound makes it an excellent building block for the design of ordered supramolecular architectures.

Cocrystals: By co-crystallizing this compound with other molecules (coformers) that can participate in complementary non-covalent interactions, new crystalline materials with tailored properties can be designed. For instance, coformers with strong hydrogen bond acceptor sites, like pyridine (B92270) derivatives, could interrupt the carboxylic acid dimerization and form strong O-H···N hydrogen bonds, leading to entirely new supramolecular synthons. Similarly, coformers capable of acting as strong halogen bond acceptors could specifically interact with the bromine atom, allowing for the programmed assembly of binary crystals. The formation of cocrystals of halogenated aromatic carboxylic acids has been shown to be influenced by the interplay of both hydrogen and halogen bonding. arxiv.orguoa.gr

Theoretical and Computational Investigations of Bromo 2,6 Naphthalenedicarboxylic Acid

Electronic Structure Calculations and Quantum Chemical Characterization

Electronic structure calculations are fundamental to understanding the chemical behavior of Bromo-2,6-naphthalenedicarboxylic acid. These calculations, typically performed using Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would be distributed over the electron-withdrawing carboxylic acid groups and the bromine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. The introduction of a bromine atom and two carboxylic acid groups to the naphthalene core is expected to lower the HOMO-LUMO gap compared to unsubstituted naphthalene, influencing its electronic properties.

Table 1: Calculated Frontier Molecular Orbital Energies for Naphthalene Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Naphthalene -6.15 -1.98 4.17
2,6-Naphthalenedicarboxylic acid -7.23 -3.15 4.08

Note: The data in this table is representative and based on typical values for similar compounds calculated using DFT methods.

The charge distribution within this compound is non-uniform due to the presence of electronegative oxygen and bromine atoms. This uneven distribution creates a molecular electrostatic potential (MEP) surface, which maps the electrostatic potential onto the electron density surface of the molecule.

The MEP surface is a valuable tool for predicting how the molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be around the oxygen atoms of the carboxylic acid groups. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Such areas would be located around the hydrogen atoms of the carboxylic acid groups and, to a lesser extent, the bromine atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and supramolecular assembly of the molecule.

Prediction of Spectroscopic Signatures for Enhanced Characterization

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For this compound, DFT calculations can predict the vibrational frequencies of its various functional groups. For instance, the characteristic C=O stretching vibrations of the carboxylic acid groups are expected to appear in the range of 1700-1750 cm⁻¹ in the infrared spectrum. The C-Br stretching vibration would be observed at a lower frequency, typically in the range of 500-600 cm⁻¹.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid substituents, leading to downfield shifts for the aromatic protons and carbons.

UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The electronic transitions in this compound are expected to be of the π → π* type, characteristic of aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Wavenumber/Chemical Shift/Wavelength
IR (C=O stretch) 1720 cm⁻¹
IR (C-Br stretch) 550 cm⁻¹
¹H NMR (aromatic protons) 7.8 - 8.5 ppm
¹³C NMR (aromatic carbons) 125 - 140 ppm

Note: The data in this table is representative and based on calculations for structurally similar compounds.

Mechanistic Studies of Synthetic Pathways and Derivatization Reactions

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. This is particularly useful for understanding the synthesis of this compound and its subsequent derivatization reactions.

For example, the bromination of 2,6-naphthalenedicarboxylic acid can be modeled to determine the most likely reaction pathway and to understand the regioselectivity of the reaction. By calculating the energies of the intermediates and transition states for bromination at different positions on the naphthalene ring, it is possible to predict the most favorable product.

Furthermore, computational studies can explore the mechanisms of derivatization reactions, such as esterification or amidation of the carboxylic acid groups. These studies can help in optimizing reaction conditions and in designing new derivatives with desired properties.

Modeling of Ligand-Metal Interactions and Coordination Architectures

This compound is a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Its two carboxylic acid groups can coordinate to metal ions in various ways, leading to a wide range of network topologies.

Computational modeling can be used to predict the geometry of the coordination complexes formed between this compound and different metal ions. By calculating the binding energies and exploring the potential energy surface of the metal-ligand interactions, it is possible to predict the most stable coordination modes. These studies can guide the rational design of MOFs with specific structures and properties, such as porosity for gas storage or catalytic activity. The presence of the bromine atom can also influence the resulting framework through halogen bonding interactions.

Simulation of Supramolecular Assembly Processes and Intermolecular Forces

The solid-state structure of this compound is determined by a complex interplay of intermolecular forces, including hydrogen bonding, π-π stacking, and halogen bonding. Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to model the self-assembly of molecules into larger supramolecular structures.

These simulations can provide insights into the preferred crystal packing arrangements and can predict the bulk properties of the material, such as its density and mechanical stability. By understanding the nature and strength of the intermolecular forces, it is possible to design new crystalline materials with tailored properties. For this compound, the hydrogen bonding between the carboxylic acid groups is expected to be a dominant factor in its supramolecular assembly, leading to the formation of well-defined one-, two-, or three-dimensional networks. The bromine atom can also participate in halogen bonding, further directing the crystal packing.

Advanced Spectroscopic and Structural Characterization Methodologies for Bromo 2,6 Naphthalenedicarboxylic Acid and Its Derivatives

Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.de Both single-crystal and powder XRD techniques are employed to elucidate the structural framework of Bromo-2,6-naphthalenedicarboxylic acid.

Powder X-ray Diffraction (PXRD) is utilized when high-quality single crystals are unavailable, for phase identification, and for assessing sample purity. scienceasia.org The technique involves irradiating a polycrystalline (powder) sample, which generates a diffraction pattern characteristic of the crystalline phases present. While less detailed than SC-XRD, PXRD is crucial for confirming that a bulk sample corresponds to the structure determined by single-crystal analysis. It is also instrumental in studying structural changes as a function of temperature or pressure. rsc.org For instance, the crystal structure of related compounds like 5,6-dibromoacenaphthene has been successfully determined from powder diffraction data. scienceasia.org

Table 7.1: Example Crystallographic Data Parameters Determined by X-ray Diffraction.
ParameterDescriptionExample Value (for a related Naphthalene (B1677914) Derivative)
Crystal SystemThe symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic).Monoclinic rsc.org
Space GroupA mathematical description of the symmetry of the crystal structure.P21/c rsc.org
a, b, c (Å)The lengths of the unit cell axes.a = 5.026 Å, b = 33.756 Å, c = 7.953 Å rsc.org
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 99.997°, γ = 90° rsc.org
Volume (ų)The volume of the unit cell.1328.8 rsc.org
ZThe number of formula units per unit cell.4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O, etc.) for Solution-State Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms. For a bromo-substituted naphthalenedicarboxylic acid, the aromatic protons will appear as distinct signals in the downfield region of the spectrum (typically 7.5-8.6 ppm). The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the substitution pattern on the naphthalene ring. For example, published data for 6-bromo-2-naphthalenecarboxylic acid shows characteristic signals at δ 8.56 (singlet, 1H), 8.05 (multiplet, 2H), 7.79 (multiplet, 2H), and 7.58 (multiplet, 1H). echemi.com The carboxylic acid protons typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), although they are often not observed due to exchange with residual water in the solvent.

¹⁷O NMR Spectroscopy is a more specialized technique but is highly sensitive to the chemical environment of oxygen atoms, particularly in functional groups like carboxylic acids. In the solid state, ¹⁷O NMR can provide unique insights into the hydrogen bonding and tautomeric equilibria within the carboxylic acid dimers. fsu.edunih.gov The large quadrupolar moment of ¹⁷O results in broad signals, but it can distinguish between the carbonyl (C=O) and hydroxyl (C-O-H) oxygens, offering detailed information on intermolecular interactions. fsu.edu

Table 7.2.1: ¹H NMR Chemical Shift Data for Bromo-2,6-naphthalenecarboxylic Acid and Related Compounds.
CompoundProton EnvironmentChemical Shift (δ, ppm)Multiplicity
6-Bromo-2-naphthalenecarboxylic acid echemi.comAromatic H8.56s
Aromatic H8.05m
Aromatic H7.79m
Aromatic H7.58m
2,6-Naphthalenedicarboxylic acid chemicalbook.comAromatic H~8.0 - 8.7m
Table 7.2.2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 180
Aromatic (C-Br)110 - 125
Aromatic (quaternary)130 - 140
Aromatic (C-H)125 - 135

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Studies

Infrared (IR) Spectroscopy is particularly useful for identifying functional groups. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid groups and the aromatic ring. Key characteristic bands include:

A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimers, typically in the range of 2500-3300 cm⁻¹. researchgate.net

A strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. researchgate.net

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

A C-Br stretching vibration, which is typically weak and appears in the far-infrared region (below 600 cm⁻¹).

Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric stretching modes of the naphthalene ring system, which are often weak in the IR spectrum.

Table 7.3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretchCarboxylic Acid (dimer)2500 - 3300Broad, Strong
C-H stretchAromatic3000 - 3100Medium
C=O stretchCarboxylic Acid1680 - 1720Strong
C=C stretchAromatic Ring1450 - 1600Medium-Strong
C-O stretchCarboxylic Acid1210 - 1320Strong
C-Br stretchAryl Halide500 - 600Weak-Medium

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight and elemental composition of a compound. nih.gov

Molecular Mass Confirmation: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₇BrO₄) by distinguishing it from other potential formulas with the same nominal mass.

Isotopic Pattern Analysis: A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). wikipedia.org This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M⁺) and another, two mass units higher, for the molecule containing ⁸¹Br (M+2)⁺. libretexts.org The relative intensity of these two peaks is approximately 1:1, providing definitive evidence for the presence of a single bromine atom in the molecule. libretexts.orglibretexts.org

Table 7.4: High-Resolution Mass Spectrometry Data for this compound (C₁₂H₇BrO₄).
ParameterDescriptionExpected Value
Elemental FormulaThe constituent elements of the molecule.C₁₂H₇BrO₄
Calculated Exact Mass (M⁺ for C₁₂H₇⁷⁹BrO₄)The theoretical monoisotopic mass.293.9578 Da
Calculated Exact Mass (M+2 for C₁₂H₇⁸¹BrO₄)The theoretical monoisotopic mass of the heavier isotope.295.9558 Da
Isotopic Peak Ratio (M⁺ : M+2)The relative intensity of the isotopic peaks.~ 1:1

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, XPS) for Elemental Composition and Oxidation States

Surface-sensitive techniques are crucial for analyzing the properties of materials in thin-film form or when adsorbed onto a substrate.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and the chemical (oxidation) state of elements within the top few nanometers of a material's surface. nih.gov When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, an XPS survey scan would confirm the presence of Carbon, Oxygen, and Bromine. High-resolution scans of the individual element regions would provide more detailed information:

C 1s: The C 1s spectrum would be complex, showing multiple components corresponding to C-C/C-H in the aromatic ring, the C-Br bond, and the O-C=O of the carboxylic acid groups.

O 1s: The O 1s spectrum would show components for the carbonyl (C=O ) and hydroxyl (O -H) oxygens of the carboxylic acid.

Br 3d: The Br 3d spectrum would show a characteristic doublet (3d₅/₂ and 3d₃/₂) confirming the presence and chemical state of bromine.

XPS is particularly valuable for studying the interaction of the molecule with surfaces, for example, in the formation of self-assembled monolayers or as a component in a surface coating. nih.gov

Table 7.5: Expected XPS Binding Energies for this compound.
Core LevelChemical EnvironmentExpected Binding Energy (eV)
C 1sAromatic C-C, C-H~284.8
Aromatic C-Br~285.5
Carboxylic Acid (O-C=O)~288.5 - 289.0
O 1sCarbonyl (C=O)~532.0
Hydroxyl (C-OH)~533.5
Br 3d₅/₂Aryl Bromide (C-Br)~70.5

Conceptual Applications and Future Research Directions

Bromo-2,6-naphthalenedicarboxylic Acid as a Precursor for Advanced Functional Materials

The strategic placement of a bromine atom on the naphthalene (B1677914) core of 2,6-naphthalenedicarboxylic acid introduces a key functional handle. This modification has the potential to impart unique electronic properties and offers a site for post-synthetic modification, enabling the creation of materials with tailored functionalities. While the parent compound, 2,6-naphthalenedicarboxylic acid, is a well-established linker in materials chemistry, the application of its bromo-derivative remains a nascent field, representing a significant opportunity for future research.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline materials constructed from metal nodes and organic linkers. The choice of linker is paramount in dictating the resulting structure and properties of the framework. While 2,6-naphthalenedicarboxylic acid has been extensively used to create robust and porous MOFs, the use of this compound as a primary building block is not yet widely documented in the literature.

The introduction of a bromine atom onto the linker could have several profound effects:

Modulation of Pore Chemistry: The electronegative bromine atom can alter the electronic environment within the pores, potentially enhancing selective gas sorption or catalytic activity.

Post-Synthetic Modification: The C-Br bond serves as a versatile anchor for post-synthetic modification. Through reactions like Suzuki or Sonogashira coupling, the bromine atom could be replaced with other functional groups after the framework has been assembled, allowing for the precise installation of desired chemical functionalities without altering the underlying topology.

Structural Variation: The steric bulk and electronic nature of the bromine atom could influence the coordination geometry around the metal centers, potentially leading to the formation of novel framework topologies not accessible with the parent linker.

These possibilities highlight the compound as a promising candidate for the rational design of next-generation porous materials.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Responsive systems, which can change their properties in response to external stimuli like light, pH, or guest molecules, are of particular interest. The naphthalene core is a well-known component in supramolecular chemistry due to its rigid shape and ability to engage in π-π stacking interactions.

This compound could be a valuable component in such systems. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can be used to guide the self-assembly of complex architectures. Furthermore, the reactivity of the C-Br bond allows for the attachment of photoresponsive or pH-sensitive groups, enabling the design of smart materials that can be controlled by external triggers.

Methodologies for Efficient Isolation and Purification from Complex Reaction Mixtures

The effective use of this compound in materials synthesis is contingent upon its availability in high purity. Industrial processes for producing related compounds often involve complex reaction mixtures containing isomers and byproducts. A Japanese patent details a method for the synthesis of 6-bromo-2-naphthalenecarboxylic acid, which provides insights into effective purification strategies.

The described process involves the liquid-phase air oxidation of a precursor, 2-bromo-6-methylnaphthalene. Following the oxidation reaction, the target carboxylic acid can be isolated and purified through a series of straightforward steps.

Table 1: Purification Steps for Brominated Naphthalenecarboxylic Acid

Step Description Purpose
Cooling & Crystallization The reaction solution is cooled to room temperature (approx. 30°C). This reduces the solubility of the product, causing it to precipitate out of the solution as a crystalline solid.
Filtration The precipitated solid is separated from the liquid reaction medium. To isolate the crude solid product from soluble impurities and the solvent.
Solvent Washing The isolated solid is washed with a suitable solvent, such as a lower aliphatic alcohol or ketone. To remove residual impurities that may adhere to the crystal surface.

| Recrystallization | In cases where higher purity is required, the product can be dissolved in a hot solvent and allowed to cool slowly to form new, purer crystals. | A powerful technique to remove impurities that may have been occluded within the initial crystals. |

These methods are standard yet effective for obtaining the high-purity starting material necessary for the synthesis of well-defined crystalline materials.

Sustainable and Green Chemistry Approaches in Synthesis and Utilization

Traditional bromination reactions often rely on the use of elemental bromine, a hazardous and corrosive substance, and chlorinated solvents. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives.

One promising approach involves the use of bromide-bromate salt mixtures in an aqueous acidic medium. This method generates the active brominating species in situ, avoiding the handling of liquid bromine and reducing the use of organic solvents. This technique has been successfully applied to the preparation of other brominated aromatic compounds, such as 2,6-dibromo-4-nitroaniline, demonstrating its potential as a green alternative for the synthesis of brominated naphthalenes.

Another green strategy is the use of solid acid catalysts. Research has shown that the polybromination of naphthalene can be achieved using bromine over montmorillonite clay, such as KSF clay. This heterogeneous catalytic system can offer high regioselectivity, avoids the use of corrosive acid activators, and allows for easier separation and potential reuse of the catalyst, aligning with the principles of green chemistry. Adopting such methodologies for the synthesis of this compound would significantly reduce the environmental impact of its production.

Exploration of Novel Reactivity and Unprecedented Derivatization Pathways

The bromine atom on the naphthalene ring is the key to unlocking novel derivatives of this compound. This functional group opens the door to a wide range of organic transformations that can be used to create a library of new molecules with diverse properties. The reactivity of the C-Br bond is well-established and can be exploited in several ways.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles. This pathway is particularly effective in related systems like brominated naphthalene diimides, where alkoxy, alkylthio, and alkylamino groups have been successfully introduced to tune the electronic and optical properties of the core.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that use a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. This would allow for the attachment of a vast array of functional groups, including aryl, vinyl, and alkynyl moieties, leading to derivatives with extended conjugation and unique photophysical properties.

Exploiting these derivatization pathways could transform this compound from a single molecule into a versatile platform for generating a family of custom-designed building blocks for materials science.

Application of High-Throughput Computational Screening for Material Design

While laboratory synthesis and characterization are essential, the in silico design and screening of materials can dramatically accelerate the discovery process. High-throughput computational screening uses computer simulations to predict the structures and properties of thousands of hypothetical materials before they are ever synthesized in a lab.

For this compound, this approach could be particularly fruitful. Researchers could computationally:

Generate Hypothetical MOF Structures: Combine the bromo-linker with various metal nodes to create a virtual library of potential MOF structures.

Predict Properties: Calculate key properties for these virtual materials, such as pore size, surface area, and affinity for specific gas molecules (e.g., CO₂, CH₄).

Identify Promising Candidates: Rank the hypothetical materials based on their predicted performance for target applications like carbon capture or catalysis.

This computational pre-screening would allow researchers to focus their synthetic efforts on the most promising candidates, saving significant time and resources. Although specific computational studies on materials derived from this compound are not yet prevalent, the application of these well-established methods is a logical and critical next step in exploring the potential of this versatile building block.

Q & A

Q. What are the common synthesis routes for Bromo-2,6-naphthalenedicarboxylic acid and its derivatives?

Methodological Answer: this compound derivatives are synthesized via multiple pathways:

  • Oxidation of 2,6-Dimethylnaphthalene (2,6-DMN): 2,6-DMN is oxidized using catalysts (e.g., cobalt or manganese salts) under acidic conditions to yield 2,6-naphthalenedicarboxylic acid, which can be brominated at specific positions .
  • Acylation and Halogenation: 2-Methylnaphthalene undergoes Friedel-Crafts acylation followed by bromination to introduce substituents. For example, bromination of 2-acetyl-6-methylnaphthalene yields brominated intermediates, which are oxidized to the dicarboxylic acid .
  • Esterification: The dimethyl ester derivative (CAS 840-65-3) is synthesized via esterification of the dicarboxylic acid with methanol, often using sulfuric acid as a catalyst. This intermediate is critical for polymer applications .

Key Data:

  • Oxidation of 2,6-DMN achieves >90% purity under optimized conditions (e.g., 180°C, 2 MPa O₂) .
  • Bromination efficiency varies with reaction time and bromine source, requiring careful stoichiometric control to avoid over-substitution .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer: Structural validation relies on:

  • X-ray Diffraction (XRD): Resolves crystallographic details, particularly in coordination polymers or MOFs. For example, in Bi-based sulfonatocarboxylates, XRD confirmed the 3D framework structure .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and confirm bromine substitution patterns. The dimethyl ester derivative (CAS 840-65-3) shows distinct methyl group signals at δ 3.9–4.1 ppm .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability. 2,6-Naphthalenedicarboxylic acid decomposes above 300°C, while its metal-organic frameworks (MOFs) exhibit stability up to 400°C .

Key Data:

  • XRD of AE-CoNDA MOFs revealed a bond length reduction of 0.12 Å after acid etching, directly linked to enhanced catalytic activity .
  • FTIR spectra of the dimethyl ester show C=O stretches at 1720 cm⁻¹ and aromatic C-H bends at 820 cm⁻¹ .

Advanced Research Questions

Q. How does bromo substitution at the 2,6 positions influence the electronic structure and catalytic activity in MOFs?

Methodological Answer: Bromo substitution modulates electronic properties via:

  • Bond Length Adjustments: Acid etching of Co-NDA MOFs shortens Co-O bonds, inducing a spin-state transition (intermediate → high spin) at Co sites. This optimizes adsorption energies for oxygen evolution reaction (OER) intermediates .
  • Theoretical Calculations: Density Functional Theory (DFT) simulations show that reduced bond lengths lower the energy barrier for *OOH intermediate formation, critical for OER kinetics .

Key Data:

  • AE-CoNDA MOFs achieved an overpotential of 260 mV at 10 mA cm⁻² and a Tafel slope of 62 mV dec⁻¹, outperforming non-brominated analogs .
  • Spin-state transitions correlate with a 15% increase in charge transfer efficiency in BiVO₄/AE-CoNDA photoanodes .

Q. What are the challenges in designing experiments to study adsorption properties of this compound-based coordination polymers?

Methodological Answer: Key challenges include:

  • Phase Purity: High-throughput synthesis (e.g., automated reactors) ensures reproducibility in multi-component systems like Bi-sulfonatocarboxylates .
  • In Situ Characterization: Time-resolved XRD tracks dynamic structural changes during adsorption. For example, in situ studies of Bi-MOFs revealed reversible lattice expansion under CO₂ exposure .
  • Competing Interactions: Bromine’s electron-withdrawing effect can dominate over carboxylate coordination, requiring careful ligand-to-metal ratio optimization .

Key Data:

  • Six new Bi-sulfonatocarboxylates were synthesized using combinatorial methods, with phase transitions observed at 120–150°C .
  • Adsorption capacities for CO₂ in brominated MOFs increased by 20% compared to non-halogenated analogs due to enhanced Lewis acidity .

Q. How do structural modifications like sulfonation or halogenation impact the application of this compound in advanced materials?

Methodological Answer:

  • Sulfonation: Introducing sulfonyl groups (e.g., 4,8-disulfo-2,6-naphthalenedicarboxylic acid) enhances hydrophilicity and ion-exchange capacity, making it suitable for proton-conducting membranes .
  • Halogenation: Bromine increases polarizability, improving nonlinear optical (NLO) properties. Brominated derivatives exhibit 2× higher second-harmonic generation (SHG) efficiency than chlorine-substituted analogs .

Key Data:

  • Sulfonated derivatives (CAS 742641-46-9) show proton conductivity of 0.12 S cm⁻¹ at 80°C, comparable to Nafion® .
  • Brominated polyesters derived from 2,6-naphthalenedicarboxylic acid have a tensile strength of 85 MPa, 30% higher than non-halogenated versions .

Q. What methodologies are used to analyze the role of this compound in polymer matrices for enhancing thermal or mechanical properties?

Methodological Answer:

  • Dynamic Mechanical Analysis (DMA): Measures glass transition temperature (Tg) and modulus. Brominated PEN (polyethylene naphthalate) shows a Tg increase from 120°C to 145°C due to restricted chain mobility .
  • Wide-Angle X-ray Scattering (WAXS): Reveals crystallinity changes. Bromine incorporation in LCPs (liquid crystal polymers) increases crystallinity by 25%, enhancing barrier properties .

Key Data:

  • Brominated LCPs achieve a thermal expansion coefficient of 12 ppm/°C, ideal for microelectronics packaging .
  • PEN copolymers with brominated dicarboxylate units exhibit a 40% reduction in oxygen permeability compared to standard PEN .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.